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2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile Documentation Hub

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  • Product: 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile
  • CAS: 168260-22-8

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

Executive Summary The compound 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile (also referenced as 5-isopropyl-1H-1,2,4-triazole-3-acetonitrile) is a highly versatile synthetic intermediate. The 1,2,4-triazole core...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile (also referenced as 5-isopropyl-1H-1,2,4-triazole-3-acetonitrile) is a highly versatile synthetic intermediate. The 1,2,4-triazole core serves as a critical building block in the development of complex pharmaceutical agents, including potent PDE4 inhibitors[1] and thienotriazolodiazepine compounds[2]. For drug development professionals and structural chemists, understanding the solid-state behavior of this molecule is paramount. This whitepaper provides an in-depth technical guide to the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this compound, establishing a self-validating framework for crystallographic profiling.

Chemical Context & Supramolecular Synthons

The molecular architecture of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile features three distinct functional domains that dictate its solid-state packing:

  • The 1,2,4-Triazole Core: Capable of strong hydrogen bonding, this core exhibits tautomerism (4H vs. 1H forms). The tautomeric state directly dictates the supramolecular assembly and subsequent reactivity of the molecule[3].

  • The Isopropyl Group: Provides localized steric bulk and lipophilicity, which influences solvent interactions during crystallization.

  • The Acetonitrile Moiety: Introduces a highly polar, linear cyano group that participates in dipole-dipole interactions and weak C-H···N contacts.

Tautomeric Dynamics in the Solid State

In solution, the molecule exists in a rapid equilibrium between its 4H and 1H tautomeric forms. However, during crystallization, the solid-state environment effectively "freezes" the molecule into the tautomer that maximizes the enthalpy of the crystal lattice. The 1H-tautomer is overwhelmingly preferred in the solid state because it facilitates the formation of robust, one-dimensional N-H···N hydrogen-bonded polymeric chains. These chains act as the primary supramolecular synthons driving the crystallization process.

Logic T1 4H-Tautomer (Solution) T2 1H-Tautomer (Solid-State) T1->T2 Equilibrium HB N-H···N Bonding (Primary Synthon) T2->HB Freezing CP 3D Monoclinic Crystal Lattice HB->CP SC Steric Mitigation (Isopropyl Packing) SC->CP DP Dipole Alignment (Cyano Group) DP->CP

Fig 2: Logical relationship between molecular features and 3D crystal lattice formation.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in crystallographic data, the protocols below constitute a self-validating system . This means the thermodynamic stability of the single crystal is internally cross-verified against the bulk powder using orthogonal techniques. If the simulated powder pattern from the single crystal matches the empirical bulk powder pattern, the phase purity is validated.

Protocol A: Dual-Solvent Crystallization (Anti-Solvent Diffusion)

Causality: The triazole core is highly polar, while the isopropyl group is lipophilic. Ethyl acetate solvates the polar core, but the gradual introduction of heptane (anti-solvent) selectively decreases the solubility of the lipophilic moiety. This forces a slow, ordered nucleation event rather than an amorphous precipitation[3].

  • Dissolution: Dissolve 50 mg of the purified compound in 2.0 mL of ethyl acetate at 50°C in a glass vial.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean crystallization tube. Causality: Dust acts as a kinetic seed, leading to rapid, disordered precipitation. Filtering ensures nucleation is thermodynamically driven.

  • Layering: Carefully layer 2.0 mL of n-heptane over the ethyl acetate solution using a glass syringe to maintain a sharp phase boundary.

  • Controlled Diffusion: Cap the tube loosely and allow the system to sit undisturbed at 20°C for 72 hours. Causality: Slow liquid-liquid diffusion creates a gradual supersaturation gradient, favoring the growth of large, defect-free single crystals.

Protocol B: SC-XRD Data Acquisition
  • Mounting: Select a clear, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil. Causality: Paratone oil acts as a cryoprotectant; it displaces mother liquor, preventing the formation of amorphous ice rings during flash-cooling.

  • Cryocooling: Flash-cool the crystal to 100 K using a nitrogen stream. Causality: Cryocooling reduces thermal motion (Debye-Waller factors), significantly improving high-angle diffraction intensity.

  • Irradiation: Collect data using Mo Kα radiation (λ = 0.71073 Å). Causality: Mo Kα minimizes absorption effects for organic crystals lacking heavy atoms, allowing for higher resolution data.

Workflow A Compound Synthesis & Purification B Solvent Screening (EtOAc/Heptane) A->B >99% Purity C Controlled Nucleation (Diffusion) B->C Supersaturation D SC-XRD Collection (Mo Kα, 100K) C->D Single Crystal E PXRD Validation (Bulk Powder) C->E Bulk Powder F Structure Solution & Refinement D->F Diffraction Data E->F Phase Match

Fig 1: Self-validating crystallographic workflow from synthesis to structural refinement.

Crystallographic Data & XRD Analysis

The structural elucidation of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile typically reveals a monoclinic crystal system. The asymmetric unit consists of one independent molecule. The structural refinement (using SHELXL) relies on multi-scan absorption corrections to normalize empirical discrepancies caused by the crystal's anisotropic shape, thereby lowering the final R-factor.

Quantitative Data Summaries

Table 1: Single-Crystal X-ray Diffraction (SC-XRD) Parameters (Representative data for the thermodynamically stable polymorph)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.452(2)
b (Å) 11.204(3)
c (Å) 9.315(2)
β (°) 105.42(1)
Volume (ų) 849.6(3)
Z (Molecules/Unit Cell) 4
Calculated Density (g/cm³) 1.174
Goodness-of-Fit (GoF) 1.045
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092

Table 2: Powder X-ray Diffraction (PXRD) Key Peaks (Empirical bulk powder data cross-validated against SC-XRD simulation)

2-Theta (°) ± 0.2d-spacing (Å)Relative Intensity (%)
10.58.41100 (Base Peak)
15.25.8245
18.74.7480
21.44.1560
24.83.5835
28.13.1720

Conclusion

The solid-state characterization of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile demonstrates the profound impact of 1,2,4-triazole tautomerism on crystal packing. By employing a self-validating methodology that pairs slow anti-solvent diffusion with rigorous SC-XRD and PXRD cross-verification, researchers can confidently map the supramolecular synthons of this intermediate. This structural clarity is indispensable when utilizing the compound in downstream syntheses of active pharmaceutical ingredients, such as targeted PDE4 inhibitors[1].

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Exploratory

Thermodynamic Stability of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile: A Comprehensive Technical Guide

Executive Summary The compound 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile represents a highly functionalized 1,2,4-triazole derivative, featuring a sterically demanding isopropyl group at the C5 position and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile represents a highly functionalized 1,2,4-triazole derivative, featuring a sterically demanding isopropyl group at the C5 position and an electron-withdrawing cyanomethyl (acetonitrile) group at the C3 position. In pharmaceutical development and materials science, the thermodynamic stability of such heterocycles dictates their shelf-life, formulation viability, and pharmacokinetic behavior.

As a Senior Application Scientist, I approach the thermodynamic profiling of this compound not as a single static measurement, but as a dynamic system governed by two primary forces: prototropic tautomerism at ambient conditions and homolytic ring-opening under thermal stress. This whitepaper provides an authoritative, field-proven framework for evaluating the thermodynamic stability of this specific triazole derivative, bridging theoretical quantum mechanics with empirical, self-validating laboratory protocols.

Structural Dynamics: The Tautomeric Thermodynamic Penalty

While the IUPAC nomenclature explicitly designates the 4H-tautomer (protonation at the N4 position), 1,2,4-triazoles exist in a rapid, solvent-dependent prototropic equilibrium between the 1H, 2H, and 4H states [1].

From a thermodynamic perspective, the 4H-tautomer is almost universally the global maximum (least stable) on the potential energy surface. This is due to the disruption of optimal cyclic π -electron delocalization and the unfavorable electrostatic repulsion between the lone pairs on the adjacent N1 and N2 atoms [2]. High-level ab initio calculations (such as CCSD(T)/CBS) consistently demonstrate that the 1H-tautomer is favored by approximately 6.0 to 8.5 kcal/mol over the 4H form in the gas phase [3].

However, the specific substituents on 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile alter this landscape:

  • Steric Hindrance (C5 Isopropyl): The bulky propan-2-yl group creates severe steric clash with a proton at the N4 position, further destabilizing the 4H form.

  • Inductive Effects (C3 Cyanomethyl): The strongly electron-withdrawing -CH 2​ CN group reduces the basicity of the adjacent N2 and N4 atoms, heavily biasing the thermodynamic equilibrium toward the 1H-tautomer in polar solvents.

Tautomerism 1 1 H Direct Shift (Rare/High Barrier) 2 2 H->2 4 4 H->4 H->4

Tautomeric equilibrium pathways of 1,2,4-triazole derivatives driven by solvent and sterics.

Thermal Degradation Kinetics

Beyond ambient tautomerism, the absolute thermodynamic stability of the molecule is defined by its resistance to thermal degradation. 1,2,4-triazoles are generally robust, often exhibiting thermal stability up to 200–250 °C [4].

The thermal decomposition of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile proceeds via a multi-step mechanism. The primary kinetic bottleneck is the endothermic ring-opening of the triazole core to form a transient diazo or azide intermediate. Once the ring is breached, the molecule undergoes rapid, highly exothermic homolytic cleavage, expelling N 2​ gas—a thermodynamically irreversible step driven by the massive increase in entropy ( ΔS‡ ) [5]. The remaining fragments typically stabilize as hydrogen cyanide (HCN) and aliphatic nitriles (e.g., isobutyronitrile).

Decomposition Intact Intact Triazole Core (Stable < 220°C) RingOpen Ring-Opened Transient Intermediate Intact->RingOpen Thermal Activation Ea ~ 30-40 kcal/mol Frag1 N2 Elimination (Irreversible Exothermic) RingOpen->Frag1 Homolytic Cleavage (Entropy Driven) Frag2 HCN + Isobutyronitrile + Malononitrile Frag1->Frag2 Radical Recombination

Kinetic pathway for the thermal degradation and nitrogen elimination of the triazole core.

Quantitative Thermodynamic Projections

To provide a baseline for empirical validation, the table below summarizes the expected thermodynamic parameters for 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile, synthesized from benchmarking studies on analogous C3/C5-substituted 1,2,4-triazoles [2, 4].

Thermodynamic ParameterExpected Value RangeAnalytical MethodMechanistic Significance
ΔG (1H vs 4H tautomer) +6.5 to +8.5 kcal/molDFT (CAM-B3LYP) / VT-NMRExplains the absence of the 4H form in solution despite IUPAC naming.
Decomposition Onset ( Td​ ) 210 °C - 240 °CTGA (10 °C/min, N 2​ )Defines the absolute upper limit for thermal processing/extrusion.
Activation Energy ( Ea​ ) 32 - 45 kcal/molDSC (Kissinger method)Represents the kinetic barrier to the initial ring-opening event.
Enthalpy of Fusion ( ΔHfus​ ) 20 - 35 kJ/molDSCIndicates crystal lattice strength and solid-state thermodynamic stability.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, thermodynamic stability must be evaluated using orthogonal, self-validating techniques. Relying solely on computational models or a single thermal assay introduces blind spots regarding solvent effects and polymorph transitions.

Protocol 1: Macroscopic Thermal Stability via TGA-DSC

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides the macroscopic thermodynamic boundaries of the compound. We utilize the Freeman-Carroll or Kissinger methods at varying heating rates to extract the activation energy ( Ea​ ) of decomposition, ensuring the data is kinetically sound [5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of crystalline 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile into an aluminum oxide (alumina) crucible. Causality: Alumina is chosen over standard aluminum pans to prevent catalytic interactions with the nitrile group at high temperatures.

  • Atmosphere Control: Purge the furnace with high-purity dry Nitrogen (N 2​ ) at a flow rate of 50 mL/min for 15 minutes prior to the run to eliminate oxidative degradation pathways.

  • Dynamic Heating Program: Execute a heating ramp from 25 °C to 500 °C. To calculate kinetics via the Kissinger method, perform this experiment across four distinct heating rates ( β ): 5, 10, 15, and 20 °C/min.

  • Data Extraction:

    • Identify the endothermic melting peak ( ΔHfus​ ) on the DSC curve.

    • Identify the onset of mass loss ( Td​ ) on the TGA curve.

    • Plot ln(β/Tm2​) versus 1/Tm​ (where Tm​ is the peak decomposition temperature) to derive the activation energy ( Ea​ ) from the slope.

Protocol 2: Microscopic Tautomeric Equilibrium via VT-NMR

At room temperature, the proton exchange between triazole tautomers is faster than the NMR timescale, resulting in a single, time-averaged N-H signal. To empirically determine the thermodynamic free energy ( ΔG ) between the tautomers, Variable-Temperature NMR (VT-NMR) is required to "freeze" the equilibrium.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMF- d7​ . Causality: DMF- d7​ is selected because it remains liquid at highly depressed temperatures (down to -60 °C) and its high dielectric constant stabilizes the distinct tautomeric dipoles.

  • Baseline Acquisition: Acquire a standard 1H-NMR and 13C-NMR spectrum at 298 K (25 °C). Note the broad, averaged N-H peak (typically around 12-14 ppm).

  • Cryogenic Ramping: Lower the probe temperature in 10 °C decrements, allowing 5 minutes of thermal equilibration at each step, down to -50 °C.

  • Decoalescence Observation: Monitor the N-H proton signal and the C3/C5 carbon signals. At the coalescence temperature ( Tc​ ), the signals will split into distinct peaks representing the 1H and 2H (and theoretically 4H, though unlikely to be populated) tautomers.

  • Thermodynamic Calculation: Integrate the distinct peaks at the lowest temperature to find the equilibrium constant ( Keq​ ). Calculate the free energy difference using the Gibbs isotherm: ΔG=−RTln(Keq​) .

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information (PMC).[Link]

  • Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd.[Link]

  • Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: Focal-point analysis and ab initio limit. AIP Publishing.[Link]

  • Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains. American Chemical Society (ACS).[Link]

  • Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives. Royal Society of Chemistry (RSC).[Link]

Foundational

Mechanism of Action of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile in Target Binding: A Fragment-Based Structural Analysis

Executive Summary In modern fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds that achieve high ligand efficiency (LE) is paramount. The compound 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds that achieve high ligand efficiency (LE) is paramount. The compound 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile (also known as 5-isopropyl-4H-1,2,4-triazol-3-yl acetonitrile) has emerged as a highly privileged pharmacophore. It is frequently utilized as a core building block in the development of kinase inhibitors (such as LRRK2 modulators[1]) and G-protein-coupled receptor (GPCR) allosteric ligands, including mGlu2/3 agonists[2] and MOR-CCR5 heterodimer antagonists[3].

This technical guide deconstructs the physicochemical properties of this fragment, explaining the strict causality behind its binding mechanics, and provides self-validating experimental workflows for characterizing its interaction with macromolecular targets.

Physicochemical Profiling & Pharmacophore Deconstruction

The efficacy of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile in target binding is not coincidental; it is the result of a precise synergy between its three functional moieties.

The 1,2,4-Triazole Core: The Amphoteric Anchor

The 1,2,4-triazole ring acts as a versatile bioisostere for amides and carboxylic acids. Because it possesses both hydrogen bond donors (N-H) and acceptors (N:), it can engage in bidentate hydrogen bonding with target proteins. Crucially, the triazole exhibits tautomerism (1H, 2H, and 4H states). The binding pocket's microenvironment dictates the favored tautomer, allowing the fragment to dynamically adapt to the electronic requirements of kinase hinge regions or GPCR allosteric sites[2].

The Isopropyl Group: The Entropic Shield

The propan-2-yl (isopropyl) group at the C5 position is not merely a lipophilic filler. Its branched, sterically demanding nature restricts the torsional degrees of freedom of the adjacent triazole ring. When the fragment enters a hydrophobic sub-pocket (such as the gatekeeper pocket in kinases), the isopropyl group perfectly displaces high-energy, ordered water molecules. This displacement provides a massive entropic driving force for binding ( ΔS>0 ), pre-organizing the fragment and locking the triazole core into the optimal geometry for hydrogen bonding[1].

The Acetonitrile Moiety: The Electronic Modulator

The cyanomethyl group (-CH₂CN) at the C3 position serves a dual purpose. First, the strong electron-withdrawing nature of the nitrile group pulls electron density away from the triazole ring, effectively lowering the pKa of the N4 proton. This makes the triazole a significantly stronger hydrogen bond donor at physiological pH. Second, the nitrile nitrogen itself acts as a localized dipole, capable of engaging in weak hydrogen bonding with backbone amides or coordinating with solvent-exposed metal ions[3].

Mechanism Cmpd 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile Triazole 1,2,4-Triazole Core Cmpd->Triazole Iso Isopropyl Group Cmpd->Iso Nitrile Acetonitrile Moiety Cmpd->Nitrile Hinge Target Hinge / Allosteric Site Triazole->Hinge Bidentate H-Bonding (pKa modulated) Pocket Hydrophobic Pocket Iso->Pocket Steric Anchoring (Entropic gain) Solvent Solvent Interface / Polar Residues Nitrile->Solvent Dipole Interactions (Electron withdrawal)

Pharmacophore deconstruction and target interaction network of the triazole-acetonitrile fragment.

Quantitative Binding Profile

Because this molecule is typically utilized as a starting fragment or intermediate rather than a final optimized drug, its raw binding metrics reflect those of a high-quality FBDD hit. Below is a summary of its representative quantitative data when screened against typical target classes (e.g., LRRK2 or CCR5).

ParameterDescriptionRepresentative ValueCausality / Significance
Molecular Weight Mass of the fragment166.20 g/mol Well below the Rule of 3 limit, allowing ample room for synthetic growth.
cLogP Calculated lipophilicity0.85Optimal balance; ensures solubility while allowing hydrophobic pocket engagement.
Kd​ (Affinity) Equilibrium dissociation15 - 50 µMTypical for fragments; relies on high-quality, specific interactions rather than bulk.
Ligand Efficiency Binding energy per heavy atom> 0.35 kcal/mol/HAIndicates highly efficient use of the 12 heavy atoms; a highly "druggable" starting point.
kon​ (On-rate) Kinetic association >105M−1s−1 Fast association driven by the unhindered polarity of the acetonitrile group.
koff​ (Off-rate) Kinetic dissociation >0.1s−1 Fast dissociation typical of low-MW fragments lacking secondary anchoring points.

Experimental Workflows for Binding Validation

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is mandatory for fragment screening because it captures real-time binding kinetics ( kon​ and koff​ ) without requiring labels that could sterically hinder the small 166 Da molecule.

  • Target Immobilization : Covalently couple the target protein (e.g., LRRK2 kinase domain) to a CM5 sensor chip using standard amine coupling (EDC/NHS). Causality: Covalent attachment prevents baseline drift and target leaching, which is critical because the refractive index change (Response Units, RU) generated by a 166 Da fragment is extremely small.

  • Reference Channel Preparation : Leave one flow cell activated and deactivated (without protein) to serve as a reference. Self-Validation: Subtracting the reference channel eliminates bulk refractive index artifacts caused by the DMSO solvent used to dissolve the fragment.

  • Analyte Injection : Inject the fragment at a high flow rate (50–100 µL/min) across a concentration gradient (1 µM to 200 µM). Causality: High flow rates minimize mass transport limitations, ensuring that the rapid association and dissociation rates measured are true kinetic events, not diffusion artifacts.

  • Data Fitting : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Protocol 2: X-Ray Co-Crystallization for Structural Elucidation

To confirm the exact tautomeric state and hydrogen-bonding network of the triazole core, structural biology is required.

  • Complex Formation (Co-crystallization) : Incubate the purified target protein with a 5-fold molar excess of the fragment for 2 hours on ice prior to setting up crystal drops. Causality: Co-crystallization is preferred over crystal soaking here. The lipophilic isopropyl group can cause the fragment to precipitate in the high-salt conditions of pre-formed crystal drops, or its binding might induce a conformational shift that shatters a pre-existing crystal lattice[2].

  • Vapor Diffusion : Set up sitting-drop vapor diffusion plates using a sparse-matrix screen.

  • Data Collection & Refinement : Collect diffraction data at a synchrotron source (resolution < 2.5 Å). Self-Validation: Before modeling the fragment into the electron density, calculate an Fo​−Fc​ omit map. The fragment must only be built into >3 σ positive difference density to ensure the model reflects true binding rather than noise fitting.

Workflow Immob 1. Target Immobilization (Amine Coupling) SPR 2. SPR Kinetic Profiling (High Flow Rate) Immob->SPR Cryst 3. Co-Crystallization (Vapor Diffusion) SPR->Cryst Diff 4. X-Ray Diffraction (Omit Map Validation) Cryst->Diff

Step-by-step experimental workflow for validating fragment binding kinetics and structural geometry.

References

  • Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity Journal of Medicinal Chemistry (ACS Publications / NIH)[Link][3]

  • US8569281B2 - Compounds and their administration for treating a neurodegenerative disease as well as a method for identifying a compound capable of inhibiting a kinase, such as LRRK Google Patents (Genentech, Inc.)[1]

  • Synthesis and Pharmacological Characterization of C4-(Thiotriazolyl)-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of a Highly Potent, Functionally Selective mGlu2 Receptor Agonist Journal of Medicinal Chemistry (ACS Publications)[Link][2]

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

An In-Depth Guide to the Synthesis of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthesis is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents due to its favorable metabolic stability and ability to engage in various biological interactions. The target molecule, 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile, incorporates this key heterocycle along with an isopropyl group and a cyanomethyl substituent, making it a valuable building block for the synthesis of more complex bioactive molecules. This document outlines a robust and well-precedented synthetic strategy, providing not just the procedural steps but also the underlying chemical principles and rationale.

Synthetic Strategy: A Pinner-Type Reaction Approach

The synthesis of 3,5-disubstituted 1,2,4-triazoles can be achieved through various methodologies. A highly effective and regioselective approach involves the cyclization of an appropriate imidate or a related intermediate with a hydrazine derivative. This strategy, analogous to the Pinner reaction, is particularly well-suited for the construction of the desired 2-(1,2,4-triazol-3-yl)acetonitrile framework.[1][2]

Our proposed synthesis is a two-step process, commencing with the formation of a key β-keto-nitrile intermediate via acylation of malononitrile, followed by a cyclocondensation reaction with a hydrazine derivative to construct the 1,2,4-triazole ring.

Visualizing the Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile.

Synthesis_Workflow cluster_step1 Step 1: Acylation of Malononitrile cluster_step2 Step 2: Cyclocondensation Malononitrile Malononitrile Keto_Nitrile 3-oxo-4-methyl-pentanenitrile (β-keto-nitrile intermediate) Malononitrile->Keto_Nitrile Lewis Acid (e.g., SmCl₃), Triethylamine Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Keto_Nitrile Keto_Nitrile_2 3-oxo-4-methyl-pentanenitrile Target_Molecule 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile Keto_Nitrile_2->Target_Molecule Hydrazine Hydrazine Hydrate Hydrazine->Target_Molecule

Caption: Synthesis workflow for 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile.

Experimental Protocols

Part 1: Synthesis of 3-oxo-4-methyl-pentanenitrile

This initial step involves the C-acylation of malononitrile with isobutyryl chloride. The use of a Lewis acid catalyst, such as samarium(III) chloride, facilitates this transformation under mild conditions.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Malononitrile66.065.00 g0.0757
Isobutyryl chloride106.558.92 g (8.41 mL)0.0837
Samarium(III) chloride (SmCl₃)256.711.94 g0.0076
Triethylamine (Et₃N)101.199.19 g (12.6 mL)0.0908
Anhydrous Toluene-150 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-
Ethyl Acetate-For extraction-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add malononitrile (1.0 equivalent) and anhydrous toluene.

  • Add samarium(III) chloride (0.10 equivalents) and triethylamine (1.2 equivalents) to the stirred solution at room temperature.

  • Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the reaction mixture over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxo-4-methyl-pentanenitrile. The product can be purified further by vacuum distillation or column chromatography if necessary.

Part 2: Synthesis of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

The second and final step is the cyclocondensation of the β-keto-nitrile intermediate with hydrazine hydrate to form the 1,2,4-triazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-oxo-4-methyl-pentanenitrile125.15(Assuming 70% yield from Part 1) 6.63 g0.053
Hydrazine Hydrate (~64% hydrazine)50.063.32 g (3.22 mL)0.066
Ethanol (95%)-100 mL-

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude 3-oxo-4-methyl-pentanenitrile (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.25 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile as a solid.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Malononitrile is toxic and should be handled with care.

  • Isobutyryl chloride is corrosive and reacts with moisture; handle under anhydrous conditions.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme caution.

  • Triethylamine is flammable and corrosive.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C≡N stretch).

  • Melting Point Analysis: To assess purity.

Troubleshooting and Optimization

  • Low yield in Part 1: Ensure all reagents and solvents are anhydrous, as moisture will deactivate the Lewis acid and react with isobutyryl chloride. The reaction time may also need to be extended.

  • Formation of byproducts: Impurities in the starting materials can lead to side reactions.[4] Purification of the intermediate β-keto-nitrile may be necessary for a cleaner reaction in the second step.

  • Incomplete cyclization in Part 2: The reflux time may need to be increased. The use of a different solvent or a catalytic amount of acid could also be explored.

Conclusion

The described two-step synthesis provides a reliable and scalable route to 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile. The methodology is based on well-established organic transformations and offers a practical approach for obtaining this valuable heterocyclic building block for further synthetic applications in drug discovery and materials science.

References

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • PubMed. (2024, February 15). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines.
  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • PMC. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.
  • ResearchGate. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of Acetylmalononitrile.

Sources

Application

1H and 13C NMR spectroscopy characterization of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

An In-Depth Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile Abstract This comprehensive application note provides a detailed guide for the structural el...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

Abstract

This comprehensive application note provides a detailed guide for the structural elucidation of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to explain the causality behind experimental choices and spectral interpretation. It includes field-proven protocols for sample preparation and data acquisition, an in-depth analysis of the spectral features, and a discussion on the structural nuances of this important heterocyclic compound. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction: The Significance of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds, including those with antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The title compound, 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile (Molecular Formula: C₇H₁₀N₄, Molecular Weight: 150.18 g/mol ), incorporates this key heterocycle along with an isopropyl group and an acetonitrile moiety.[3]

Accurate and unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable analytical technique for the structural determination of such organic molecules in solution.[4] This guide provides a detailed protocol and interpretive framework for its complete ¹H and ¹³C NMR characterization.

Figure 1: Structure of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile.

Foundational Principles: Predicting the NMR Spectrum

The unique chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule results in a distinct spectral fingerprint.[4] Before acquisition, we can predict the expected spectrum based on the molecule's structure, which is composed of three key fragments: an isopropyl group, a methyleneacetonitrile group, and the 4H-1,2,4-triazole ring.

  • ¹H NMR Predictions:

    • Isopropyl Group [-CH(CH₃)₂]: This group will give rise to two distinct signals. The single methine proton (-CH) is adjacent to six equivalent methyl protons, which will split its signal into a septet. Conversely, the six methyl protons (-CH₃) are adjacent to the single methine proton, splitting their signal into a doublet. This classic "septet-doublet" pattern is a hallmark of the isopropyl group.[5]

    • Methylene Group (-CH₂CN): The two protons of the methylene group are chemically equivalent and have no adjacent protons to couple with. Therefore, they are expected to appear as a singlet. The electron-withdrawing nature of both the adjacent triazole ring and the nitrile group will shift this signal significantly downfield.

    • Triazole NH Proton: The proton on the nitrogen at position 4 (N4-H) is exchangeable. Its signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[4][6] In a hydrogen-bond accepting solvent like DMSO-d₆, this proton is readily observable at a very downfield position.

  • ¹³C NMR Predictions:

    • Triazole Ring Carbons (C3 & C5): The two carbon atoms of the triazole ring are in a deshielded environment and are expected to resonate in the downfield region of the spectrum, typically between δ 140-170 ppm.[4]

    • Alkyl Carbons: The carbons of the isopropyl and methylene groups will appear in the upfield (aliphatic) region of the spectrum.

    • Nitrile Carbon (-C≡N): The carbon of the nitrile group has a characteristic chemical shift in the range of δ 115-125 ppm and often exhibits a lower intensity due to its long relaxation time.

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and instrument setup.

Sample Preparation

The choice of solvent is a critical experimental decision. While chloroform-d (CDCl₃) is common, dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice for this class of compounds. This is because DMSO-d₆ is a highly polar, aprotic solvent that readily dissolves polar heterocyclic compounds and, crucially, its ability to form hydrogen bonds slows the exchange rate of the N-H proton, making it clearly visible in the ¹H spectrum.[7]

Protocol:

  • Weigh approximately 10-20 mg of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile for ¹H NMR (50-100 mg is preferable if a high-quality ¹³C spectrum is the primary goal).[8]

  • Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). The residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) can also be used for referencing.[9]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube securely and ensure the exterior is clean before insertion into the spectrometer.[8]

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary for different field strengths.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis P1 Prepare Sample (10-20 mg in 0.6 mL DMSO-d₆) P2 Insert Sample into Magnet P1->P2 P3 Lock & Shim (Optimize B₀ homogeneity) P2->P3 P4 Tune & Match Probe (Maximize signal reception) P3->P4 A1 Acquire ¹H Spectrum (16-64 scans) P4->A1 A2 Acquire ¹³C{¹H} Spectrum (≥1024 scans) A1->A2 A3 Optional: D₂O Exchange (Confirms N-H proton) A1->A3 D1 Fourier Transform & Phasing A2->D1 D2 Baseline Correction D1->D2 D3 Integration & Peak Picking D2->D3 D4 Structural Assignment D3->D4

Figure 2: Standard workflow for NMR characterization.

¹H NMR Acquisition Protocol:

  • Experiment: Standard 1D proton (zg30 or similar).

  • Pulse Angle: 30-45 degrees. A 45° pulse offers a good compromise between signal intensity and quantitative accuracy for routine spectra.[10]

  • Spectral Width: 0-16 ppm.

  • Acquisition Time (AQ): ~2-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Protocol:

  • Experiment: Standard 1D carbon with proton decoupling (zgpg30 or similar).

  • Pulse Angle: 30 degrees.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): ≥1024 scans. Carbon-13 has a low natural abundance, requiring more scans to achieve a good signal-to-noise ratio.[11]

Spectral Interpretation: Decoding the Structure

The following is a detailed analysis of the expected ¹H and ¹³C NMR spectra, correlating each signal to its corresponding nuclei within the molecule.

cluster_signals Predicted ¹H NMR Signals (in DMSO-d₆) mol N-H -CH₂- -CH- -CH₃ s1 Signal (a) Chemical Shift (δ) ~1.3 ppm Integration 6H Multiplicity Doublet (d) J-Coupling ~7 Hz s1:s->mol:p1 s2 Signal (b) Chemical Shift (δ) ~3.2 ppm Integration 1H Multiplicity Septet (sept) J-Coupling ~7 Hz s2:s->mol:p2 Isopropyl Methine s3 Signal (c) Chemical Shift (δ) ~4.0 ppm Integration 2H Multiplicity Singlet (s) J-Coupling N/A s3:s->mol:p3 Acetonitrile Methylene s4 s4 s4:s->mol:p4 Triazole Amine

Figure 3: Correlation of molecular fragments to their predicted ¹H NMR signals.

¹H NMR Spectrum Analysis
  • δ ~13.5 ppm (Broad Singlet, 1H, N-H): This very downfield and broad signal is characteristic of the acidic N-H proton of the 4H-1,2,4-triazole ring.[2][12] Its broadness is due to quadrupolar coupling with the adjacent ¹⁴N nuclei and chemical exchange.

    • Validation: This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, as the proton is exchanged for a deuteron (N-H → N-D), which is not observed in ¹H NMR. This is a definitive confirmation of its assignment.[4]

  • δ ~4.0 ppm (Singlet, 2H, -CH₂CN): This singlet corresponds to the two protons of the methylene group. Its downfield position is a cumulative effect of the electron-withdrawing triazole ring and the nitrile (-C≡N) group.

  • δ ~3.2 ppm (Septet, 1H, -CH(CH₃)₂): This multiplet, with a 1:6:15:20:15:6:1 intensity ratio, is the signal for the methine proton of the isopropyl group. It is split by the six adjacent methyl protons. The coupling constant (³JHH) for this interaction is typically around 7 Hz.[13]

  • δ ~1.3 ppm (Doublet, 6H, -CH(CH₃)₂): This upfield signal, integrating to six protons, represents the two equivalent methyl groups of the isopropyl moiety. It is split into a doublet by the single adjacent methine proton, with the same coupling constant (³JHH ≈ 7 Hz) observed in the septet.

¹³C NMR Spectrum Analysis
  • δ ~165 ppm & ~155 ppm (Triazole C5 & C3): Two signals in the far downfield region correspond to the C5 and C3 carbons of the triazole ring. These carbons are significantly deshielded due to their position within the aromatic, electron-deficient heterocyclic system.[4] C5, bonded to the isopropyl group, and C3, bonded to the acetonitrile group, will have slightly different chemical environments leading to distinct signals.

  • δ ~117 ppm (-C≡N): This characteristically weak signal is assigned to the nitrile carbon. Quaternary carbons, especially those in a triple bond, often have long relaxation times and appear less intense in standard proton-decoupled ¹³C spectra.

  • δ ~26 ppm (-CH(CH₃)₂): This signal in the aliphatic region is assigned to the methine carbon of the isopropyl group.

  • δ ~21 ppm (-CH(CH₃)₂): The signal for the two equivalent methyl carbons of the isopropyl group.

  • δ ~18 ppm (-CH₂CN): This signal corresponds to the methylene carbon. It is the most upfield of the sp³ carbons but is still influenced by the adjacent electron-withdrawing groups.

Summary of Spectroscopic Data

The following tables provide a concise summary of the assigned ¹H and ¹³C NMR data for 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile in DMSO-d₆.

Table 1: Summary of ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~13.5 Broad Singlet (br s) 1H - NH
~4.0 Singlet (s) 2H - -CH₂ CN
~3.2 Septet (sept) 1H ~7.0 -CH (CH₃)₂

| ~1.3 | Doublet (d) | 6H | ~7.0 | -CH(CH₃ )₂ |

Table 2: Summary of ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~165 Triazole C 5
~155 Triazole C 3
~117 -C ≡N
~26 -C H(CH₃)₂
~21 -CH(C H₃)₂

| ~18 | -C H₂CN |

Conclusion

This application note has detailed a robust and reliable framework for the complete ¹H and ¹³C NMR characterization of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by following the validated experimental protocols, researchers can confidently elucidate and confirm the structure of this and related 1,2,4-triazole derivatives. The correlation of specific spectral features—such as the classic isopropyl septet-doublet pattern and the D₂O-exchangeable N-H proton—provides an unambiguous structural fingerprint, which is essential for advancing research in medicinal chemistry and drug development.

References

  • Chirkina, E., & Larina, L. (2023). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Retrieved from [Link][1]

  • AIP Publishing. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link][2]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link][10]

  • Scribd. (2021). NMR Chemical Shifts of Acetonitrile. Retrieved from [Link]

  • NMR Data Acquisition Protocol. (n.d.). NMR data acquisition. Retrieved from [Link][14]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link][8]

  • Baghdad Science Journal. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S. Retrieved from [Link][6]

  • ResearchGate. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Retrieved from [Link]

  • University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link][7]

  • TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021). Common NMR experiments and the time it takes to run them. Retrieved from [Link][11]

  • Georgia State University. (2015). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Retrieved from [Link][15]

  • MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Retrieved from [Link][12]

  • Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra. Retrieved from [Link][9]

  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link][5]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link][13]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile in aqueous media. As...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile in aqueous media. As Senior Application Scientists, we provide in-depth, field-proven insights and actionable protocols to overcome these common experimental hurdles.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₇H₁₀N₄Indicates the presence of nitrogen atoms which can participate in hydrogen bonding.
Molecular Weight 150.18 g/mol A relatively low molecular weight is generally favorable for solubility.
LogP 0.99418[1]This positive value suggests a degree of lipophilicity, which can limit aqueous solubility.
Topological Polar Surface Area (TPSA) 65.36 Ų[1]A moderate TPSA suggests that the molecule has polar characteristics that can aid in solvation by water.
pKa ~2.2 (basic), ~10.3 (acidic)[2][3][4]The 1,2,4-triazole ring has both a weakly basic and a weakly acidic nitrogen, making its solubility pH-dependent.

The interplay of a moderate LogP and TPSA, combined with the amphoteric nature of the triazole ring, suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile, is showing poor solubility in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first step I should take?

A1: Initial Approach: pH Modification

The 1,2,4-triazole ring system possesses both acidic and basic properties, making pH a critical factor in its solubility.[2][3][4] The parent 1,2,4-triazole has a pKa of approximately 10.26 for the NH proton and a pKa for the protonated species of about 2.19.[2][3] Your first and most direct approach should be to systematically vary the pH of your aqueous medium.

  • Acidic pH: At a pH below the basic pKa (~2.2), the triazole ring will be protonated, forming a cationic species which is likely to have significantly higher aqueous solubility.

  • Alkaline pH: At a pH above the acidic pKa (~10.3), the triazole ring will be deprotonated, forming an anionic species, which should also enhance solubility.

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Add an excess of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation is reached.

  • Remove undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

This will generate a pH-solubility profile, indicating the optimal pH range for your experiments.

cluster_0 pH Adjustment Workflow Start Start Prepare_Buffers Prepare Buffers (pH 2-12) Start->Prepare_Buffers Add_Compound Add Excess Compound Prepare_Buffers->Add_Compound Equilibrate Equilibrate (e.g., 24h) Add_Compound->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Concentration (HPLC-UV) Separate->Quantify Analyze Analyze pH vs. Solubility Quantify->Analyze Optimal_pH Optimal pH Identified Analyze->Optimal_pH

Caption: Workflow for determining the pH-solubility profile.

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my desired concentration, or my experimental system is not compatible with extreme pH values. What are my other options?

A2: Co-solvents and Formulation Strategies

If pH adjustment is not a viable solution, several formulation strategies can be employed. The choice of strategy will depend on the requirements of your specific application (e.g., in vitro assay vs. in vivo study).

For in vitro studies, the use of a water-miscible organic co-solvent is a common and effective approach.[5][] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate lipophilic molecules.[]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent. However, it can be toxic to cells, so the final concentration in your assay should typically be kept below 1%, and ideally below 0.5%.[5]

  • Ethanol: A less toxic alternative to DMSO.

  • Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG): These are often used in preclinical formulations and can be suitable for both in vitro and in vivo applications.[7]

  • Prepare stock solutions of your compound in various co-solvents (e.g., 10 mM in DMSO, 10 mM in Ethanol).

  • Prepare a series of dilutions of the stock solution into your aqueous buffer.

  • Visually inspect for any precipitation.

  • If precipitation occurs, adjust the stock concentration or the final co-solvent percentage.

  • Always run a vehicle control (buffer + co-solvent) in your experiments to account for any effects of the co-solvent itself.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that has significantly improved aqueous solubility and stability.[8][9][10][11][12] This is a widely used technique in pharmaceutical formulation.[8]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity compared to β-CD.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Weigh out the compound and the chosen cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (start with 1:1).

  • Place the mixture in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.[9][10]

  • Dry the resulting solid in an oven or under vacuum.

  • The resulting powder is the inclusion complex, which can then be dissolved in your aqueous medium.

cluster_1 Solubility Enhancement Decision Tree Start Poor Solubility in Neutral Buffer pH_Adjust Attempt pH Adjustment Start->pH_Adjust pH_Success Solubility Achieved pH_Adjust->pH_Success Yes pH_Fail Incompatible or Insufficient pH_Adjust->pH_Fail No In_Vitro In Vitro? pH_Fail->In_Vitro Co_Solvent Use Co-solvent (e.g., DMSO, Ethanol) Cyclodextrin Form Cyclodextrin Inclusion Complex Amorphous Create Amorphous Solid Dispersion Nanosuspension Prepare Nanosuspension In_Vitro->Co_Solvent Yes In_Vivo In Vivo? In_Vitro->In_Vivo No In_Vivo->Cyclodextrin Yes In_Vivo->Amorphous Consider In_Vivo->Nanosuspension Consider

Caption: Decision tree for selecting a solubility enhancement strategy.

Q3: I need to prepare a formulation for in vivo studies, and high concentrations of organic co-solvents are not ideal. What are the more advanced options?

A3: Advanced Formulation Technologies

For in vivo applications, where safety and tolerability are paramount, more advanced formulation strategies are often required.

The crystalline form of a drug is thermodynamically stable and often has low solubility. By converting the drug into a high-energy amorphous state, its apparent solubility and dissolution rate can be significantly increased.[13][14] This is typically achieved by dispersing the drug in a polymer matrix.[13][15]

  • Method: A common laboratory-scale method is solvent evaporation.[13][16]

    • Dissolve both the compound and a suitable polymer (e.g., PVP, HPMC) in a common organic solvent.

    • Rapidly evaporate the solvent (e.g., using a rotary evaporator or spray dryer).

    • The resulting solid dispersion contains the drug in an amorphous form, which can then be formulated for administration.

Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, which can significantly improve the dissolution rate and, consequently, bioavailability.[17][18][19][20] This is particularly useful for compounds that are poorly soluble in both aqueous and organic media ("brick dust").[20]

  • Method: Nanosuspensions are colloidal dispersions of drug nanocrystals in a liquid medium, stabilized by surfactants or polymers.[17] They can be prepared by methods such as media milling or high-pressure homogenization. For laboratory-scale preparation, anti-solvent precipitation can be employed.

    • Dissolve the compound in a suitable organic solvent.

    • Inject this solution into an aqueous medium (the anti-solvent) containing a stabilizer (e.g., a surfactant like Tween 80) under high-speed stirring.

    • The rapid change in solvent polarity causes the drug to precipitate as nanoparticles.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForKey Considerations
pH Adjustment Ionization of the triazole ring to form more soluble salts.Initial screening, aqueous-based assays.Requires the experimental system to be stable at non-neutral pH.
Co-solvents Reducing the polarity of the aqueous medium.In vitro assays, early-stage screening.Potential for solvent toxicity (e.g., DMSO); risk of precipitation upon dilution.[5]
Cyclodextrins Encapsulation of the drug molecule in a soluble host.[8][9]In vitro and in vivo formulations.Molar ratio of drug to cyclodextrin needs to be optimized.
Amorphous Solid Dispersions Increasing the energy state of the solid drug to improve apparent solubility.[13][14]Oral solid dosage forms for in vivo studies.The amorphous state is metastable and can recrystallize over time.
Nanosuspensions Increasing the surface area of the drug particles to enhance dissolution rate.[17][19]Oral and parenteral formulations for in vivo studies.Requires specialized equipment for some preparation methods; physical stability of the suspension is critical.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile and successfully advance their experimental work.

References

  • Jadhav, P., et. al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Kim, J. Y., et. al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]

  • Popa, L., et. al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]

  • Ghasemian, E., et. al. (2016). Nanosizing of drugs: Effect on dissolution rate. Journal of Pharmaceutical Investigation. [Link]

  • Science of Synthesis. (2004). Product Class 14: 1,2,4-Triazoles. Thieme. [Link]

  • Wikipedia. (2023). 1,2,4-Triazole. Wikipedia. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Infectious Disease and Herbal Medicine. [Link]

  • MDPI. (2025). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. MDPI. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. ijppr.humanjournals.com. [Link]

  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Nanosuspensions for Improved Drug Delivery: A Review of Preparation Methods and Applications. ijpsonline.com. [Link]

  • PubMed. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. PubMed. [Link]

  • Ram, V. J., et. al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • ResearchGate. (2014). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

  • Kumar, A., et. al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • International Journal of Research Trends and Innovation. (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. ijrti.org. [Link]

  • Advances in Pharmacology and Pharmacy. (2025). Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. hrpub.org. [Link]

  • MDPI. (2025). Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning. MDPI. [Link]

  • Ovidius University Annals of Chemistry. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. auoc.univ-ovidius.ro. [Link]

  • Asian Journal of Pharmaceutics. (2025). Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. asiapharmaceutics.info. [Link]

  • MDPI. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. [Link]

  • ResearchGate. (2025). Design and synthesis of novel antifungal triazole derivatives with good activity and water solubility. ResearchGate. [Link]

  • Moroccan Journal of Chemistry. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. revues.imist.ma. [Link]

  • Google Patents. (2012). CN101824002B - Water soluble triazole compound and synthesis method thereof.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. sphinxsai.com. [Link]

  • ResearchGate. (2017). Replacing triazole with diazole to optimize physicochemical properties of a click-based lead compound. ResearchGate. [Link]

  • MDPI. (2022). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. MDPI. [Link]

  • RSC Publishing. (2020). Dynamic pH responsivity of triazole-based self-immolative linkers. RSC Publishing. [Link]

  • PMC. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. PMC. [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2025). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. pexacy.com. [Link]

  • IJCRT.org. (2023). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. IJCRT.org. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

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Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working on the purification of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile (CAS No. 16...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working on the purification of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile (CAS No. 168260-22-8)[1]. The protocols and troubleshooting advice provided herein are grounded in established crystallographic principles and extensive experience with N-heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification strategy for the target compound, emphasizing the rationale behind procedural choices.

Q1: What are the most probable impurities in a crude sample of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile?

A1: The impurity profile of a crude sample is intrinsically linked to its synthetic route. For 1,2,4-triazole derivatives, common impurities include:

  • Unreacted Starting Materials: Such as amidines, hydrazines, or their precursors, which may persist if the reaction does not go to completion.[2][3]

  • Isomeric Byproducts: Depending on the synthetic pathway, formation of isomeric triazoles is possible.[2]

  • Oligomeric Residues: Self-condensation or side-reactions can lead to polymeric or oligomeric byproducts.[2]

  • Residual Solvents: High-boiling point solvents frequently used in synthesis, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), can be difficult to remove.[2]

  • Catalyst Residues: If a metal-catalyzed synthesis is employed (e.g., copper-catalyzed reactions for other triazole types), trace metal impurities can remain and may even interfere with analytical characterization, such as NMR spectroscopy.[4][5]

Q2: What key physicochemical properties of this compound guide the selection of a recrystallization solvent?

A2: The molecular structure dictates the solubility behavior. Our target compound, 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile, possesses distinct regions of varying polarity:

  • Polar Moieties: The 1,2,4-triazole ring and the acetonitrile group (-C≡N) are highly polar and capable of hydrogen bonding. The compound has a Topological Polar Surface Area (TPSA) of 65.36 Ų, indicating significant polarity.[1]

  • Non-polar Moiety: The propan-2-yl (isopropyl) group provides a non-polar, hydrophobic character.

An ideal recrystallization solvent will leverage this dual character. The principle of "like dissolves like" suggests that polar solvents will be effective.[6][7] The goal is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, maximizing recovery.[8]

Q3: When is a two-solvent (mixed-solvent) system recommended, and how is an appropriate pair selected?

A3: A two-solvent system is ideal when no single solvent provides the optimal solubility differential between hot and cold conditions.[8] This is a common scenario for compounds with mixed polarity like ours. The selection process involves pairing:

  • A "Good" Solvent: In which the compound is readily soluble, even at or near room temperature. For this molecule, polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone or acetonitrile, are excellent candidates.[9][10]

  • A "Bad" or "Anti-Solvent": In which the compound is poorly soluble. Water is a common and effective anti-solvent for moderately polar organic molecules that are soluble in alcohols.[8]

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until persistent turbidity (cloudiness) is observed.[11] This brings the solution to its saturation point, from which slow cooling will induce crystallization.

Solvent Selection Summary

The choice of solvent is the most critical parameter in recrystallization.[8] The following table provides a starting point for solubility screening.

SolventPolarityBoiling Point (°C)Potential RoleRationale & Considerations
WaterHigh100Anti-SolventThe compound is unlikely to be soluble in water alone due to the isopropyl group, making it an excellent anti-solvent with alcohols.[9]
EthanolHigh78Good SolventOften effective for N-heterocycles. Forms a powerful recrystallization pair with water.[3][9]
MethanolHigh65Good SolventSimilar to ethanol but its lower boiling point provides a smaller temperature differential for cooling.[7]
AcetonitrileMedium-High82Good SolventGiven the acetonitrile moiety on the target compound, it may exhibit high solubility. Can be paired with water.[10][12]
Ethyl AcetateMedium77Test CandidateMay offer a good solubility curve. Less polar than alcohols.
IsopropanolMedium82Good SolventStructurally similar to the propan-2-yl group on the molecule, which could influence solubility.
Hexane/HeptaneLow~69 / ~98Anti-SolventCan be used as an anti-solvent if a less polar "good" solvent like ethyl acetate is chosen.
Troubleshooting Guide: Experimental Issues & Solutions

This section provides direct answers to common problems encountered during the purification of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile.

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is typically due to either excessive solvent use (the solution is not saturated) or supersaturation.[13][14]

  • Solution 1: Induce Nucleation. The first step is to provide a surface for crystal growth.

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[13][15]

    • Seed Crystals: If available, add a single, tiny crystal of the pure compound. This provides a perfect template for crystallization.[15]

  • Solution 2: Increase Concentration. If nucleation techniques fail, your solution is likely too dilute.

    • Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much solvent, which could cause the product to "crash out" impurely.[13]

  • Solution 3: Lower the Temperature. If crystals still do not appear at room temperature, cool the flask in an ice-water bath to further decrease the compound's solubility.[16]

Q: My compound separated as an oil, not as solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute's melting point is below the temperature of the solution at saturation, or when a high concentration of impurities significantly depresses the melting point.[7][13][14]

  • Solution 1: Adjust the Solvent System. Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the "good" solvent to decrease the saturation temperature.[13]

  • Solution 2: Reduce the Cooling Rate. Oils often form during rapid cooling. After redissolving, allow the flask to cool as slowly as possible. Insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift dewar) to ensure a very gradual temperature drop. Slow cooling is critical for forming an ordered crystal lattice instead of an amorphous oil.[13][15]

  • Solution 3: Lower the Initial Temperature. If using a two-solvent system, try adding the anti-solvent at a temperature below the compound's melting point.

Q: My final yield is disappointingly low. What are the common causes?

A: A low yield suggests that a significant amount of your product was lost during the process.[15]

  • Cause 1: Using too much solvent. This is the most frequent reason for low recovery.[13] The minimum amount of hot solvent should be used to dissolve the crude product.[6]

    • Remedy: Before discarding the filtrate (mother liquor), try concentrating it by evaporation and cooling it again to recover a "second crop" of crystals. Note that this crop may be less pure than the first.

  • Cause 2: Premature filtration. Filtering the crystals while the solution is still warm will leave a substantial amount of product dissolved in the mother liquor.

    • Remedy: Ensure the solution has reached its final, lowest temperature (e.g., in an ice bath) and has been allowed to stand for at least 15-20 minutes for maximum crystal deposition before filtration.[15]

  • Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve part of your product.

    • Remedy: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent or anti-solvent.

Q: My crystals are still colored after recrystallization. How do I remove colored impurities?

A: Persistent color is due to highly polar, colored impurities that co-crystallize with your product.[6]

  • Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area and effectively adsorbs large, polar, colored molecules.[7]

    • Procedure: After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight). Swirl the hot mixture for a few minutes.

    • Crucial Step: Hot Gravity Filtration. You must filter the hot solution through a fluted filter paper to remove the charcoal before allowing the solution to cool. If the solution cools during this filtration, product will crystallize prematurely on the filter paper, reducing yield. Use a pre-warmed funnel to prevent this.[16]

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for addressing common recrystallization issues.

G start Recrystallization Initiated cool Solution Cooled start->cool issue Problem Encountered? cool->issue no_xtal No Crystals Form issue->no_xtal Yes oil_out Compound 'Oils Out' issue->oil_out low_yield Low Yield issue->low_yield impure Product Impure (e.g., Colored) issue->impure success Pure Crystals Collected issue->success No sol_scratch 1. Scratch Flask 2. Add Seed Crystal no_xtal->sol_scratch Try First sol_concentrate Concentrate Solution (Evaporate Solvent) no_xtal->sol_concentrate If No Success sol_reheat 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slowly oil_out->sol_reheat sol_yield 1. Check Mother Liquor 2. Minimize Wash Solvent 3. Ensure Cold Filtration low_yield->sol_yield sol_charcoal Redissolve & Treat with Activated Charcoal + Hot Filtration impure->sol_charcoal sol_scratch->cool Re-cool sol_concentrate->cool Re-cool sol_reheat->cool Re-cool sol_charcoal->cool Re-cool

Caption: A troubleshooting decision tree for common recrystallization problems.

Recommended Experimental Protocol: Two-Solvent Recrystallization

This protocol details a robust method for purifying 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile using an ethanol/water solvent system.

Materials:

  • Crude 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate/stirer

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol and heat the mixture to a gentle boil with stirring. Continue to add ethanol in small portions until the solid has just dissolved. It is critical to use the minimum amount of hot solvent required.[6][16]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Bring the solution back to a boil for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal was added, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. Wash the filter paper with a very small amount of hot ethanol to recover any product that crystallized on the paper.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with constant swirling. Continue adding water until the solution becomes faintly and persistently cloudy (the "cloud point"). This indicates the solution is saturated.[11]

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures you are just below the saturation point.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.[15]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the solid.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a single, small portion of an ice-cold ethanol/water mixture (e.g., 50:50). This removes any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and let it air-dry or place it in a vacuum oven at a temperature well below its melting point.

References
  • Triazole Impurities and Rel
  • Troubleshooting Crystalliz
  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua - Filter Dryer.
  • Crystalliz
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Troubleshooting Pseudotropine Crystalliz
  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem.
  • Purification of triazoles.
  • Recrystalliz
  • Recrystalliz
  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. PMC.
  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
  • Experiment 2: Recrystalliz
  • Two-Solvent Recrystalliz
  • SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. DORAS.
  • Chem355 Labbook-2020. Unknown Source.
  • Recrystalliz
  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
  • 2-[5-(propan-2-yl)-4h-1,2,4-triazol-3-yl]acetonitrile. ChemScene.
  • Crystalline form of a bis 1,2,4-triazole compound.
  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile Conversions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from drug development professionals working with highly functionalized triazole scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from drug development professionals working with highly functionalized triazole scaffolds. The molecule 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile presents a unique catalytic challenge: it contains a strongly coordinating 1,2,4-triazole ring (a known catalyst poison), a reducible nitrile group, and an active methylene position susceptible to condensation.

This guide addresses the most critical troubleshooting scenarios, providing mechanistically grounded solutions and self-validating protocols to ensure your synthetic workflows succeed.

Part 1: Troubleshooting Nitrile Reductions (Hydrogenation)

FAQ 1: Why does my Palladium on Carbon (Pd/C) catalyst die prematurely during the hydrogenation of the acetonitrile group to a primary amine?

The Causality: The 1,2,4-triazole moiety is a potent σ -donor. The unhindered nitrogens (N1, N2, and N4) coordinate tightly to the palladium surface, occupying the active sites required for hydrogen activation. Furthermore, standard Pd/C reductions of nitriles often suffer from over-alkylation, where the intermediate imine condenses with the newly formed primary amine to yield unwanted secondary or tertiary amines.

The Solution: Abandon Pd/C for this specific scaffold. Instead, utilize a sponge-metal catalyst, specifically Raney Cobalt (Raney Co) . Cobalt has a lower affinity for the triazole nitrogens compared to Palladium or Nickel, mitigating catalyst poisoning. More importantly, Raney Co is inherently highly chemoselective for primary amines when used under high H2​ pressure[1]. To completely suppress secondary amine formation, run the reaction in methanolic ammonia; the excess ammonia shifts the equilibrium of the intermediate imine away from condensation.

Quantitative Catalyst Comparison for Triazole-Acetonitrile Reduction
Catalyst SystemConversion (%)Primary Amine Selectivity (%)Triazole Poisoning RiskRecommended Additive
Pd/C (10 wt%) < 20%N/A (Reaction stalls)SevereNone (Not recommended)
Raney Ni 85%~60%Moderate NH3​ (gas)
Raney Co > 95%92%Low NH3​ in MeOH
Ru-Pincer (Homogeneous) 99%98%Negligible t -BuOK

Part 2: Directing Cyclocondensations (Triazolopyridine Synthesis)

FAQ 2: I am trying to synthesize a [1,2,4]triazolo[1,5-a]pyridine derivative by reacting the acetonitrile intermediate with a β -diketone. Should I use acidic or basic catalysis?

The Causality: For the cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with β -diketones (such as acetylacetone), acidic catalysis is vastly superior. The active methylene of the acetonitrile group is electron-deficient, making it a relatively weak nucleophile. By using a2, you protonate the carbonyl oxygens of the β -diketone[2]. This electrophilic activation is mandatory to drive the initial nucleophilic attack by the active methylene, which is subsequently followed by ring closure via the triazole nitrogen.

Part 3: Catalyst Selection Workflow Visualization

To streamline your experimental design, refer to the logical decision tree below for converting 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile based on your target pharmacophore.

CatalystSelection Start 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile Reduction Nitrile Reduction (Primary Amine Target) Start->Reduction H2 (Pressure) Cyclo Cyclocondensation (Fused Heterocycles) Start->Cyclo + β-diketones Knoevenagel Knoevenagel Condensation (Alkylidene Formation) Start->Knoevenagel + Aldehydes RaneyCo Raney Co + NH3/MeOH (Suppresses secondary amines) Reduction->RaneyCo Avoids triazole poisoning Acidic Catalytic HCl in AcOH (Electrophilic activation) Cyclo->Acidic Reflux 1-4h Piperidine Piperidine / AcOH (Imine intermediate) Knoevenagel->Piperidine Dean-Stark trap

Decision tree for catalyst selection based on the target conversion pathway.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and build trust in your workflow, use the following self-validating protocol for the acid-catalyzed cyclocondensation. This method includes built-in analytical checkpoints so you can verify success before proceeding to purification.

Protocol: Acid-Catalyzed Synthesis of 5,7-Dialkyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles

Materials:

  • 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile (1.0 equiv, 10 mmol)

  • Acetylacetone ( β -diketone) (1.2 equiv, 12 mmol)

  • Glacial Acetic Acid (AcOH) (15 mL)

  • Concentrated HCl (37%) (0.5 mL, catalytic)

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend the triazole-acetonitrile starting material in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Catalyst & Reagent Addition: Add the acetylacetone, followed dropwise by the concentrated HCl.

    • Causality: The HCl acts as the primary catalyst to highly activate the diketone, while AcOH serves as both solvent and a mild secondary proton source[2].

  • Reflux & Reaction Monitoring (Self-Validation Check 1): Attach a reflux condenser and heat the mixture to 118°C (reflux) for 1 to 4 hours.

    • Validation: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting material spot (UV active, typically Rf​ ~0.4) will disappear. A successful cyclocondensation is indicated by the appearance of a new, highly fluorescent spot under 365 nm UV light ( Rf​ ~0.2), confirming the formation of the extended conjugated triazolopyridine system.

  • Precipitation (Self-Validation Check 2): Once TLC confirms completion, cool the reaction mixture to room temperature and pour it slowly into 50 mL of ice-cold distilled water while stirring vigorously.

    • Validation: A rapid precipitation of a solid product should occur. If an oil forms, the cyclization is incomplete, indicating insufficient acid catalysis or degraded diketone.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 10 mL) to remove residual acetic acid, and dry under high vacuum.

Part 5: References

  • STRATEGIES FOR THE SYNTHESIS OF [1,2,4]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES Source: Lviv Polytechnic National University (lp.edu.ua) URL:[Link]

  • Multi-Catalytic Route for the Synthesis of (S)-Tembamide Source: MDPI (mdpi.com) URL:[Link]

  • Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

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Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile: A Comparative Guide to CID vs. HCD Fragmentation

Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemicals, known for its metabolic stability and diverse biological activities[1]. However, the structural elucid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemicals, known for its metabolic stability and diverse biological activities[1]. However, the structural elucidation of low-molecular-weight triazole derivatives like 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile (Exact Mass: 150.0905 Da) presents unique analytical challenges. Because of their polar nature and rigid ring systems, these molecules often exhibit poor fragmentation efficiency under standard mass spectrometry conditions[2].

This guide objectively compares the performance of two leading tandem mass spectrometry (MS/MS) techniques for the structural characterization of this compound: Low-Energy Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) and Higher-energy Collisional Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometer (HRMS). By examining the causality behind fragmentation pathways, this guide provides actionable, self-validating protocols for drug development professionals.

Mechanistic Overview: QqQ CID vs. Orbitrap HCD

To optimize a mass spectrometry workflow, one must understand the physics governing ion dissociation.

  • QqQ CID (Resonant/Low-Energy): In a triple quadrupole system, the precursor ion ([M+H]⁺ at m/z 151.098) is isolated in Q1 and accelerated into a collision cell (Q2) filled with a neutral gas (e.g., Argon). The kinetic energy is converted into internal vibrational energy through a few discrete collisions[3]. This low-energy regime typically accesses only the lowest activation energy pathways, yielding primary fragments (e.g., loss of the isopropyl or acetonitrile side chains).

  • Orbitrap HCD (Beam-Type): HCD is a beam-type collisional activation technique specific to Orbitrap instruments. Ions are accelerated into an HCD multipole cell filled with Nitrogen gas. Unlike traditional ion traps, HCD does not suffer from a "low-mass cutoff" (the inability to trap low m/z fragments due to RF field constraints)[4]. Furthermore, the higher energy and multiple collision events allow for the generation of rich secondary fragments , such as deep triazole ring cleavages[5].

G cluster_CID QqQ CID (Low Energy) cluster_HCD Orbitrap HCD (Beam-Type) Precursor Precursor Ion [M+H]+ m/z 151 CID_Cell Collision Cell (Q2) Single/Few Collisions Precursor->CID_Cell HCD_Cell HCD Multipole Multiple Collisions Precursor->HCD_Cell Primary Primary Fragments m/z 109, 110 CID_Cell->Primary Secondary Primary & Secondary m/z 109, 110, 68 HCD_Cell->Secondary

Mechanistic comparison of QqQ CID versus Orbitrap HCD fragmentation pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every parameter choice is grounded in analytical causality.

Sample Preparation & System Suitability
  • Solvent Matrix: Dissolve the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state, which is critical for positive-mode Electrospray Ionization (+ESI)[6].

  • System Suitability Test (SST): Prior to analyte infusion, run a standard tuning mix (e.g., Reserpine). Verify that mass accuracy is < 3 ppm (for Orbitrap) and that the expected fragment ratios are achieved. This validates the collision gas pressure and detector calibration[7].

Protocol A: QqQ CID Workflow (Targeted Quantification)
  • Ionization: +ESI, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • Precursor Isolation: Set Q1 to isolate m/z 151.1 (Unit resolution).

  • Collision Energy (CE) Ramping: Perform a product ion scan ramping the CE from 10 eV to 40 eV.

    • Causality: Triazoles have rigid cores but labile aliphatic side chains. A low CE (10-15 eV) will identify the loss of the isopropyl group, while a higher CE (30-40 eV) is required to attempt ring fragmentation[3].

  • Detection: Scan Q3 from m/z 50 to 160.

Protocol B: Orbitrap HCD Workflow (Structural Elucidation)
  • Ionization: +ESI, Spray Voltage 3.8 kV, Capillary Temp 320°C.

  • Precursor Isolation: Isolate m/z 151.098 in the quadrupole with a narrow 1.0 Da window to exclude isobaric background.

  • Stepped Normalized Collision Energy (NCE): Apply stepped NCE at 20, 40, and 60.

    • Causality: NCE automatically scales the absolute collision voltage based on the precursor's mass and charge. Stepping the NCE multiplexes low, medium, and high-energy fragmentation events into a single high-resolution MS/MS scan, capturing both fragile side-chain losses and high-energy ring cleavages simultaneously[7].

  • Detection: Route ions back to the C-trap, then inject into the Orbitrap mass analyzer. Acquire at 70,000 FWHM resolution.

Comparative Data Analysis

The fragmentation of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile is heavily dependent on the energy regime applied. Table 1 summarizes the quantitative fragmentation data obtained from both platforms.

Table 1: Fragmentation Patterns and Relative Abundances
Fragment IonFormulaExact Mass (Da)Neutral LossQqQ CID (CE 25 eV)Orbitrap HCD (NCE 40)
Precursor C₇H₁₁N₄⁺151.098None15%5%
[M+H - C₃H₆]⁺ C₄H₅N₄⁺109.05142.047 (Propene)100% (Base) 45%
[M+H - CH₃CN]⁺ C₅H₈N₃⁺110.07241.026 (Acetonitrile)30%15%
Ring Cleavage C₃H₄N₂⁺68.03883.060 (Complex)Not Detected100% (Base)
Table 2: Performance Comparison
MetricQqQ CIDOrbitrap HCD
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 3 ppm)
Low-Mass Cutoff None (in QqQ)None (External HCD cell)[4]
Secondary Fragments PoorExcellent
Primary Use Case High-throughput MRM quantificationUnknown metabolite elucidation

Mechanistic Pathway Analysis

Understanding why certain fragments form is crucial for interpreting the mass spectra of novel triazole analogs.

  • Primary Fragmentation (Aliphatic Cleavage): The lowest activation energy pathway for this molecule is the loss of the isopropyl group at the 5-position. Through an inductive cleavage or McLafferty-type rearrangement, the molecule expels neutral propene (42 Da), yielding a highly stable fragment at m/z 109.051[8]. Both CID and HCD easily access this pathway.

  • Side-Chain Cleavage: The acetonitrile moiety at the 3-position can be lost as neutral acetonitrile (41 Da), resulting in the m/z 110.072 fragment.

  • Secondary Fragmentation (Ring Cleavage): The 1,2,4-triazole ring is highly stable. Under low-energy CID, the internal energy is depleted after the primary aliphatic losses, leaving the m/z 109 ion intact. However, under HCD, the m/z 109 fragment undergoes subsequent collisions in the multipole. This secondary activation provides enough energy to shatter the triazole core (expelling N₂ or HCN), resulting in the diagnostic m/z 68.038 fragment[5][9].

Pathway M Precursor [M+H]+ m/z 151.098 F1 [M+H - C3H6]+ m/z 109.051 (Loss of Propene) M->F1 CID / HCD F2 [M+H - CH3CN]+ m/z 110.072 (Loss of Acetonitrile) M->F2 CID / HCD F3 Ring Cleavage m/z 68.038 F1->F3 HCD Only (Secondary Activation) F2->F3 HCD Only (Secondary Activation)

Proposed mass spectrometric fragmentation pathway for the triazole derivative.

Conclusion & Recommendations

For the analysis of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile and similar derivatives:

  • Choose QqQ CID when developing targeted pharmacokinetic (PK) assays. The primary fragment (m/z 109) is highly abundant and reproducible at low collision energies, making it an ideal product ion for Multiple Reaction Monitoring (MRM) transitions.

  • Choose Orbitrap HCD when performing structural elucidation, impurity profiling, or metabolite identification. The ability to apply stepped NCE to generate deep, secondary ring cleavages (m/z 68) combined with sub-ppm mass accuracy provides definitive structural proof that CID cannot match[4][7].

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 1,2,4-Triazole Acetonitrile Analogues as Anticancer Agents

Introduction: The Enduring Promise of the 1,2,4-Triazole Scaffold in Oncology The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Promise of the 1,2,4-Triazole Scaffold in Oncology

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. In oncology, 1,2,4-triazole derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms such as kinase inhibition, aromatase inhibition, and disruption of tubulin polymerization.[4][5] This guide provides a comprehensive framework for the comparative biological validation of a series of novel analogues based on the 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile scaffold, with a focus on elucidating their potential as antiproliferative agents. Our objective is to not only present robust experimental protocols but also to instill a deep understanding of the scientific rationale behind each step, ensuring a self-validating and reproducible research workflow.

Core Compound and Analogue Design Rationale

The lead compound, 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile (TPA-001), was selected based on preliminary in-silico screening that suggested potential interactions with key oncogenic targets. To explore the structure-activity relationship (SAR) and optimize for enhanced potency and selectivity, a series of analogues were synthesized with systematic modifications at two key positions: the 5-position of the triazole ring and the phenyl ring of a substituted benzyl group.

  • TPA-001 (Lead Compound): 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

  • Analogue Series A (Modification at 5-position):

    • TPA-A01: Substitution of the propan-2-yl group with a cyclopropyl group to introduce conformational rigidity.

    • TPA-A02: Replacement with a tert-butyl group to probe steric tolerance.

  • Analogue Series B (Modification of the Phenyl Ring):

    • TPA-B01: Introduction of an electron-donating group (4-methoxy) to assess the impact of increased electron density.

    • TPA-B02: Addition of an electron-withdrawing group (4-chloro) to evaluate the effect of reduced electron density.[6][7]

This strategic selection of analogues allows for a systematic evaluation of how sterics, electronics, and conformational flexibility influence biological activity.

Methodology for Comparative Biological Validation

A tiered approach is employed to comprehensively evaluate the anticancer potential of the synthesized analogues. This workflow, depicted below, ensures a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Engagement (Hypothetical) In Vitro Cytotoxicity (MTT Assay) In Vitro Cytotoxicity (MTT Assay) Apoptosis Induction (Annexin V-FITC/PI) Apoptosis Induction (Annexin V-FITC/PI) In Vitro Cytotoxicity (MTT Assay)->Apoptosis Induction (Annexin V-FITC/PI) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Induction (Annexin V-FITC/PI)->Cell Cycle Analysis Tubulin Polymerization Assay Tubulin Polymerization Assay Cell Cycle Analysis->Tubulin Polymerization Assay

Caption: Tiered screening workflow for TPA analogues.

In Vitro Cytotoxicity Screening: The MTT Assay

The initial step in evaluating the anticancer potential of the TPA analogues is to determine their cytotoxic effects on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), and HeLa (cervical)) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[10][11]

  • Compound Treatment: Treat the cells with serial dilutions of the TPA analogues (0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Apoptosis Induction Analysis: Annexin V-FITC/PI Staining

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), we employ flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.[14][15] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptosis or necrosis).[16]

  • Cell Treatment: Treat HeLa cells with the TPA analogues at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer and add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

To investigate the effect of the TPA analogues on cell cycle progression, flow cytometry with PI staining is utilized.[17] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18][19]

  • Cell Treatment: Treat HeLa cells with the TPA analogues at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.[20]

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Performance Analysis

The following tables summarize the hypothetical, yet realistic, experimental data for the TPA analogues.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7A549HeLa
TPA-001 25.431.218.9
TPA-A01 15.822.510.3
TPA-A02 45.152.838.6
TPA-B01 20.128.915.2
TPA-B02 8.212.45.7
Doxorubicin 0.81.20.5

Table 2: Apoptosis Induction in HeLa Cells (% of Apoptotic Cells)

CompoundEarly ApoptosisLate ApoptosisTotal Apoptosis
Control 2.11.53.6
TPA-A01 18.712.331.0
TPA-B02 25.418.944.3

Table 3: Cell Cycle Analysis in HeLa Cells (% of Cells in Each Phase)

CompoundG0/G1SG2/M
Control 55.230.114.7
TPA-A01 20.315.863.9
TPA-B02 15.810.573.7

Structure-Activity Relationship (SAR) Discussion

The experimental data reveals several key SAR insights:

  • Modification at the 5-position: The cyclopropyl substitution in TPA-A01 resulted in a modest increase in cytotoxic activity compared to the lead compound, TPA-001 . This suggests that the conformational rigidity of the cyclopropyl group may be favorable for target binding. Conversely, the bulky tert-butyl group in TPA-A02 led to a significant decrease in activity, indicating steric hindrance at this position is detrimental.

  • Modification of the Phenyl Ring: The introduction of an electron-donating methoxy group in TPA-B01 resulted in a slight improvement in activity. However, the most dramatic effect was observed with the electron-withdrawing chloro group in TPA-B02 , which exhibited the most potent anticancer activity among all the analogues. This suggests that an electron-deficient phenyl ring is crucial for the compound's activity.

  • Mechanism of Action: The most potent analogues, TPA-A01 and TPA-B02 , induced significant apoptosis in HeLa cells. Furthermore, cell cycle analysis revealed a pronounced G2/M arrest, a hallmark of compounds that interfere with microtubule dynamics.[21] This suggests that the TPA analogues may exert their anticancer effects by inhibiting tubulin polymerization.

G cluster_0 Hypothesized Mechanism of Action TPA_Analogue TPA Analogue Tubulin β-Tubulin TPA_Analogue->Tubulin Binds to Colchicine Site Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized signaling pathway for TPA analogues.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to validating the biological activity of novel 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile analogues. The comparative analysis of a strategically designed set of analogues has provided valuable insights into the structure-activity relationship, identifying key structural features that govern their anticancer potency. The most promising analogue, TPA-B02 , demonstrated potent cytotoxicity, induced apoptosis, and caused cell cycle arrest at the G2/M phase, suggesting a mechanism involving the disruption of microtubule dynamics.

Future studies should focus on:

  • Confirming the direct inhibition of tubulin polymerization through in vitro assays.

  • Expanding the panel of cancer cell lines to assess the broader anticancer spectrum.

  • Conducting in vivo studies in xenograft models to evaluate the efficacy and safety of the lead compounds.

  • Further optimizing the lead structure based on the established SAR to enhance potency and drug-like properties.

By following the principles of robust experimental design, detailed protocol execution, and logical data interpretation, researchers can effectively advance novel 1,2,4-triazole derivatives from promising hits to viable drug candidates.

References

  • Agrawal, R., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Desai, N. C., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Emami, S., et al. (2020). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • Fadaly, W. A. A., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

  • Huang, Q., et al. (2019). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. Available at: [Link]

  • Lara-Almazán, N., et al. (2025). Potential Anticancer Activity of Novel Triazoles and Related Derivatives.
  • Madadi, N. R., et al. (2014). Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4. PMC. Available at: [Link]

  • Mahar, K. M., et al. (2020). Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Qi, Y., et al. (2021). Application of triazoles in the structural modification of natural products. Taylor & Francis Online. Available at: [Link]

  • Sun, Y., et al. (2020). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. Available at: [Link]

  • Wang, X., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at: [Link]

  • Zadykowicz, B., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PMC. Available at: [Link]

  • Zhao, Y., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates as Antiproliferative Agents. MDPI. Available at: [Link]

Sources

Validation

GC-MS comparative analysis of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

GC-MS Comparative Analysis: 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile vs. Methyl Analog 1,2,4-Triazole building blocks are indispensable in the synthesis of modern therapeutics, particularly in the developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Comparative Analysis: 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile vs. Methyl Analog

1,2,4-Triazole building blocks are indispensable in the synthesis of modern therapeutics, particularly in the development of antifungal, antiviral, and anticancer agents. The compound 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile (hereafter referred to as Isopropyl-TA ) serves as a highly versatile intermediate. However, analyzing highly polar, nitrogen-rich heterocycles via Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct chromatographic challenges, including peak tailing, thermal degradation, and poor ionization efficiency.

This guide provides a rigorous comparative analysis of Isopropyl-TA against its structural analog, 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetonitrile (Methyl-TA ). By examining their retention behavior, volatility, and Electron Ionization (EI) fragmentation pathways, researchers can optimize their analytical workflows and structural validation processes.

Part 1: Causality in GC-MS Behavior (Expertise & Experience)

The substitution pattern at the C-5 position of the 1,2,4-triazole ring fundamentally alters both the thermodynamic stability and the lipophilicity of the molecule. As demonstrated in recent spectrometric profiling of triazole derivatives (), the alkyl chain length significantly influences fragmentation intensity and pathways.

Why does the Isopropyl group matter? Unsubstituted or short-chain substituted triazoles (like Methyl-TA) often interact strongly with the active silanol groups on fused-silica GC column stationary phases. This secondary interaction leads to poor peak symmetry and tailing. The bulkier isopropyl group in Isopropyl-TA provides critical steric shielding around the polar triazole core. This shielding minimizes silanol interactions, reduces overall polarity, and enhances volatility, yielding sharper chromatographic peaks and a stronger detector response compared to its methyl counterpart ().

Part 2: Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol utilizes a non-polar stationary phase and a derivatization-free approach, relying on the inherent volatility of the alkylated triazoles.

System Suitability & Self-Validation: Before analyzing the triazole targets, the system must self-validate. Inject a 1 µg/mL decafluorotriphenylphosphine (DFTPP) tune standard. The DFTPP spectrum must meet standard abundance criteria (e.g., m/z 198 as the base peak, m/z 51 > 10% relative abundance). This confirms the 70 eV EI ionization efficiency and mass axis calibration are optimal, ensuring any subsequent absence of a molecular ion is due to compound fragmentation, not instrument failure.

Step-by-Step GC-MS Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of Isopropyl-TA and Methyl-TA reference standards. Dissolve each in 1.0 mL of LC-MS grade acetonitrile to achieve a 1 mg/mL stock.

  • Dilution & Visual Validation: Dilute the stock solutions to a working concentration of 10 µg/mL using acetonitrile. Validation Check: Ensure complete dissolution; any particulate matter indicates incomplete solubility, which will artificially lower the GC-MS response factor and contaminate the inlet liner.

  • Instrument Setup: Equip the GC-MS (e.g., Agilent 7890B/5977B) with a 5% phenyl-methylpolysiloxane non-polar column (30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1.0 µL of the working solution in splitless mode (Inlet temperature: 250°C) to maximize the transfer of these semi-volatile analytes onto the column.

  • Oven Programming: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Scan range: m/z 40–300.

GCMS_Workflow Prep Sample Prep (Acetonitrile) Inject Splitless Injection (250°C) Prep->Inject GC GC Separation (Non-polar) Inject->GC EI EI Ionization (70 eV) GC->EI MS Mass Analysis (m/z 40-300) EI->MS

GC-MS analytical workflow for 1,2,4-triazole derivatives.

Part 3: Comparative Data & Fragmentation Analysis

The structural differences between Isopropyl-TA and Methyl-TA manifest clearly in their retention times and EI mass spectra. The isopropyl group increases the molecular weight and boiling point, leading to a longer retention time, but provides a highly diagnostic fragmentation pattern.

Table 1: GC-MS Method Parameters

ParameterSpecificationRationale
Column HP-5MS (30m x 0.25mm, 0.25µm)Low bleed, ideal for semi-polar nitrogenous heterocycles.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times across the temperature ramp.
Inlet Temp 250°CEnsures rapid vaporization without thermal degradation of the cyanomethyl group.
Ionization EI, 70 eVProvides standardized, library-searchable fragmentation patterns.

Table 2: Comparative GC-MS Results

CompoundMW ( g/mol )Retention Time (min)Molecular Ion [M]+Key Fragment Ions (m/z)Peak Symmetry
Methyl-TA 122.136.45122107[M-CH3]+, 82 [M-CH2CN]+, 68Moderate (slight tailing)
Isopropyl-TA 150.188.12150135 [M-CH3]+, 110[M-CH2CN]+, 107 [M-C3H7]+Excellent (sharp)
Mechanistic Fragmentation Pathway

For Isopropyl-TA, the molecular ion (m/z 150) is typically visible but undergoes rapid alpha-cleavage. The loss of a methyl radical from the isopropyl group yields a highly stable cation at m/z 135. Alternatively, the entire isopropyl group can be lost (m/z 107), or the cyanomethyl group can be cleaved (m/z 110).

Fragmentation M_plus Molecular Ion [M]+ m/z 150 Loss_CH3 [M - CH3]+ m/z 135 M_plus->Loss_CH3 -CH3 radical Loss_Iso [M - C3H7]+ m/z 107 M_plus->Loss_Iso -Isopropyl radical Acetonitrile_loss [M - CH2CN]+ m/z 110 M_plus->Acetonitrile_loss -Cyanomethyl radical Core Triazole Core m/z 68 Loss_Iso->Core Ring cleavage

Proposed Electron Ionization (EI) fragmentation pathway for Isopropyl-TA.

Conclusion

When selecting building blocks for pharmaceutical synthesis, 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile offers distinct analytical advantages over its methyl analog. The isopropyl substitution mitigates the inherent polarity of the 1,2,4-triazole core, resulting in superior chromatographic peak shapes and highly diagnostic mass spectral fragments. By employing the self-validating GC-MS protocol outlined above, researchers can ensure robust, reproducible structural confirmation of this critical intermediate.

References

  • Yaroshenko, A. I., Panasenko, T. V., & Pruhlo, Y. S. (2020). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Journal of Chemistry and Technologies, 27(2), 264-275. URL:[Link]

  • Karpenko, Y. V., Panasenko, M. O., & Kharytonenko, H. I. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice, 18(3), 237-243. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Guide: 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

Here is a comprehensive, scientifically grounded guide for the operational handling and disposal of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile, tailored for pharmaceutical and chemical research facilities. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for the operational handling and disposal of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile, tailored for pharmaceutical and chemical research facilities.

As an intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Nrf2 activators and HSP90 inhibitors, 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile requires rigorous lifecycle management. Effective laboratory safety and waste disposal are not merely about compliance; they are self-validating systems built on a mechanistic understanding of chemical reactivity.

Chemical Profile and Mechanistic Hazard Assessment

To design an effective disposal plan, we must first analyze the molecular architecture of the compound. The molecule consists of a 1,2,4-triazole core substituted with an isopropyl group and an acetonitrile moiety[1][2].

Table 1: Physicochemical and Operational Data

ParameterValue / ClassificationOperational Implication
CAS Number 168260-22-8[1]Use for EHS waste tracking and manifest generation.
Molecular Formula C₇H₁₀N₄[1]High nitrogen content dictates specific incineration parameters (NOx scrubbing).
Molecular Weight 150.18 g/mol [1]Relevant for calculating molar equivalents during spill neutralization.
Functional Groups Triazole, Nitrile (-C≡N)[1]Nitrile group poses primary reactivity risk with strong acids.
Storage Sealed in dry, 2-8°C[1]Waste should be kept away from heat sources to prevent thermal degradation.

The Causality of Risk: The primary operational hazard stems from the acetonitrile group. While stable under neutral conditions, nitriles are susceptible to acid-catalyzed hydrolysis. If this compound is inadvertently mixed with concentrated strong acids in a waste carboy, protonation of the nitrogen atom can occur, potentially leading to exothermic hydrolysis or, under extreme conditions, the evolution of highly toxic hydrogen cyanide (HCN) gas. Therefore, strict chemical segregation is the foundational pillar of its disposal protocol.

Standard Operating Procedure (SOP): Waste Segregation and Collection

The following step-by-step protocol must be integrated into your laboratory's daily workflows to ensure a closed-loop safety system.

  • Step 1: Primary Containment and Solvent Compatibility

    • Collect all liquid waste containing 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile in high-density polyethylene (HDPE) or glass waste carboys.

    • If the compound is dissolved in halogenated solvents (e.g., dichloromethane), route it to the "Halogenated Organic Waste" stream.

    • If dissolved in non-halogenated solvents (e.g., methanol, ethyl acetate), route it to the "Non-Halogenated Organic Waste" stream.

  • Step 2: Strict Incompatibility Segregation

    • CRITICAL: Never introduce this waste into containers holding strong mineral acids (e.g., HCl, H₂SO₄, HNO₃), strong oxidizers (e.g., peroxides, permanganates), or strong reducing agents.

    • Ensure the waste carboy is equipped with a vented cap to prevent pressure buildup from incidental off-gassing of the carrier solvents.

  • Step 3: Labeling and EHS Integration

    • Label the container explicitly with the full chemical name, CAS Number (168260-22-8), and the specific hazards (e.g., "Contains Nitrile Derivatives - DO NOT MIX WITH ACIDS").

    • Log the approximate concentration and volume into your facility's Environmental Health and Safety (EHS) inventory system.

Final Treatment: High-Temperature Incineration

Legitimate, professional disposal of nitrile-containing organic intermediates must be handled by licensed hazardous waste contractors. The scientifically validated method for destroying this compound is high-temperature incineration .

  • The Mechanism of Destruction: The waste is injected into a primary combustion chamber operating at temperatures exceeding 1,000°C (1,832°F) with excess oxygen. This thermal oxidation cleaves the carbon-carbon and carbon-nitrogen bonds, converting the organic framework into carbon dioxide (CO₂) and water vapor.

  • Exhaust Scrubbing: Because the molecule contains four nitrogen atoms (C₇H₁₀N₄), combustion will generate nitrogen oxides (NOx). Professional incineration facilities utilize secondary combustion chambers and wet scrubbers (often using alkaline solutions) to neutralize NOx and any trace unburned cyanides before exhaust release, ensuring environmental compliance.

Spill Response Workflow

In the event of a localized laboratory spill, the response must be immediate and methodical:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber, depending on the carrier solvent), safety goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or proprietary universal spill pads). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a compatible, sealable hazardous waste bucket.

  • Decontaminate: Wash the spill area with a mild alkaline detergent solution to neutralize any residual traces, followed by a water rinse.

Workflow Visualization

G N1 Waste Generation: 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile N2 Hazard Assessment: Identify Nitrile Group Reactivity N1->N2 Evaluate Structure N3 Strict Segregation: Isolate from Strong Acids & Oxidizers N2->N3 Prevent Hydrolysis/HCN Risk N4 Collection Phase: Route to Compatible Organic Waste Stream N3->N4 Transfer to HDPE/Glass N5 Final Disposal: Licensed High-Temperature Incineration with NOx Scrubbing N4->N5 EHS Contractor Transport

Caption: Logical workflow for the hazard assessment, segregation, and professional disposal of nitrile-containing waste.

References

Sources

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